

An In-depth Technical Guide to the Reactivity of 3-Butoxyphenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Butoxyphenylboronic acid

Cat. No.: B1335864

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Butoxyphenylboronic acid is a versatile organic compound that serves as a crucial building block in modern synthetic chemistry. Its unique reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it an invaluable tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the core reactivity of **3-Butoxyphenylboronic acid**, with a focus on its application in Suzuki-Miyaura and Chan-Lam couplings. Detailed experimental protocols, quantitative data, and key reaction pathways are presented to facilitate its effective utilization in research and drug development.

Introduction

Boronic acids and their derivatives have emerged as indispensable reagents in organic synthesis, largely due to their stability, low toxicity, and broad functional group tolerance.^[1] **3-Butoxyphenylboronic acid**, a member of the arylboronic acid family, is distinguished by the presence of a butoxy group at the meta-position of the phenyl ring. This substituent influences the electronic properties and solubility of the molecule, thereby affecting its reactivity in various chemical transformations.

The primary utility of **3-Butoxyphenylboronic acid** lies in its role as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction for the formation of carbon-carbon bonds and the Chan-Lam coupling for the formation of

carbon-heteroatom bonds.[2][3] These reactions are fundamental in the synthesis of biaryl and substituted aromatic compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[4]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of **3-Butoxyphenylboronic acid** is essential for its proper handling, storage, and application in chemical reactions.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₅ BO ₃	[5]
Molecular Weight	194.04 g/mol	[5]
Appearance	White to off-white crystalline powder	
Melting Point	93-98 °C	
Solubility	Soluble in organic solvents such as methanol, ethanol, and DMSO. Sparingly soluble in water.	General knowledge on phenylboronic acids
Storage	Store in a cool, dry place away from light and moisture.	General knowledge on boronic acids

Core Reactivity and Key Reactions

The reactivity of **3-Butoxyphenylboronic acid** is dominated by the chemistry of the boronic acid functional group. The carbon-boron bond can be readily cleaved and transferred to a transition metal catalyst, which then facilitates the formation of new bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate. It is one of the most powerful and widely used methods for the synthesis of biaryl compounds.[4]

Reaction Scheme:

Where Ar = 3-Butoxyphenyl, and R-X = Aryl/Vinyl Halide or Triflate

The butoxy group on the phenyl ring can influence the reaction kinetics and yield, and its steric and electronic effects should be considered when designing a synthesis.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a generalized protocol that can be adapted for specific substrates.

Optimization of the catalyst, ligand, base, and solvent may be necessary to achieve optimal results.

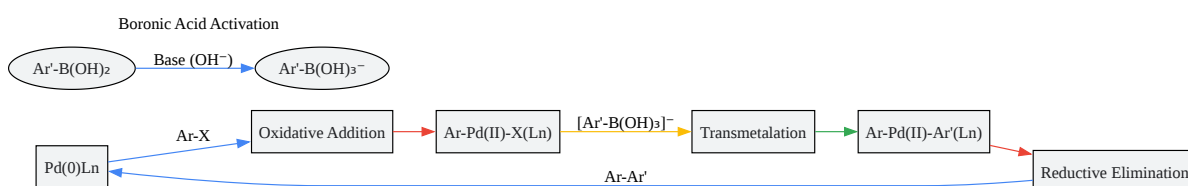
- **Reaction Setup:** To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), **3-Butoxyphenylboronic acid** (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv).
- **Solvent Addition:** Add a degassed solvent system, such as a mixture of toluene and water (4:1 v/v) or 1,4-dioxane and water.
- **Inert Atmosphere:** Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
- **Reaction:** Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
- **Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.^[6]

Quantitative Data: Representative Suzuki-Miyaura Coupling Reactions

Aryl Halide	Catalyst (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
4-Bromoanisole	Pd(PPh ₃) ₄ (3)	K ₃ PO ₄	1,4-Dioxane/H ₂ O (4:1)	90	12	~92 (expected) [6]
4-Bromotoluene	Pd(dppf)Cl ₂ (2)	K ₂ CO ₃	Toluene/H ₂ O (4:1)	100	8	High (expected)
1-Bromo-4-fluorobenzene	Pd ₂ (dba) ₃ /SPhos (1)	CS ₂ CO ₃	Dioxane	80	6	High (expected)

Note: The yields provided are based on similar reactions with other arylboronic acids and serve as an estimation. Actual yields may vary depending on the specific reaction conditions and substrates.

Suzuki-Miyaura Catalytic Cycle



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond between an organoboron reagent and an amine, alcohol, or thiol. This reaction provides a valuable alternative to palladium-catalyzed methods for the synthesis of N- and O-arylated compounds.[3]

Reaction Scheme:

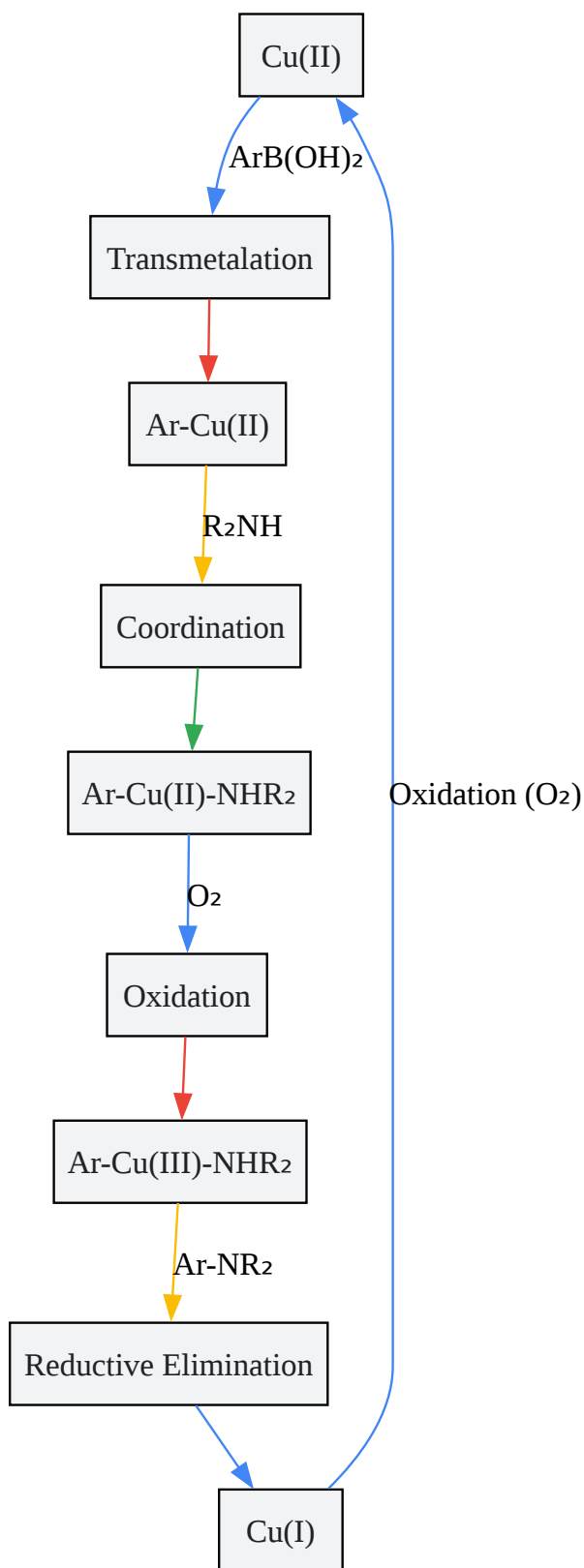
Where Ar = 3-Butoxyphenyl, and Nu-H = Amine or Alcohol

Experimental Protocol: General Procedure for Chan-Lam Amination

The following is a general protocol for the N-arylation of an amine with **3-Butoxyphenylboronic acid**.

- **Reaction Setup:** In a reaction vessel, combine the amine (1.0 equiv), **3-Butoxyphenylboronic acid** (1.5-2.0 equiv), a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a base (e.g., pyridine, Et₃N, 2.0 equiv).
- **Solvent Addition:** Add a suitable solvent, such as dichloromethane (CH₂Cl₂) or methanol.
- **Reaction:** Stir the mixture at room temperature, open to the air, which serves as the oxidant.
- **Monitoring:** Monitor the reaction progress by TLC or LC-MS.
- **Workup:** Once the reaction is complete, dilute the mixture with an organic solvent and wash with aqueous ammonia or a saturated solution of EDTA to remove the copper catalyst. Subsequently, wash with water and brine.
- **Purification:** Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Chan-Lam Coupling Catalytic Cycle

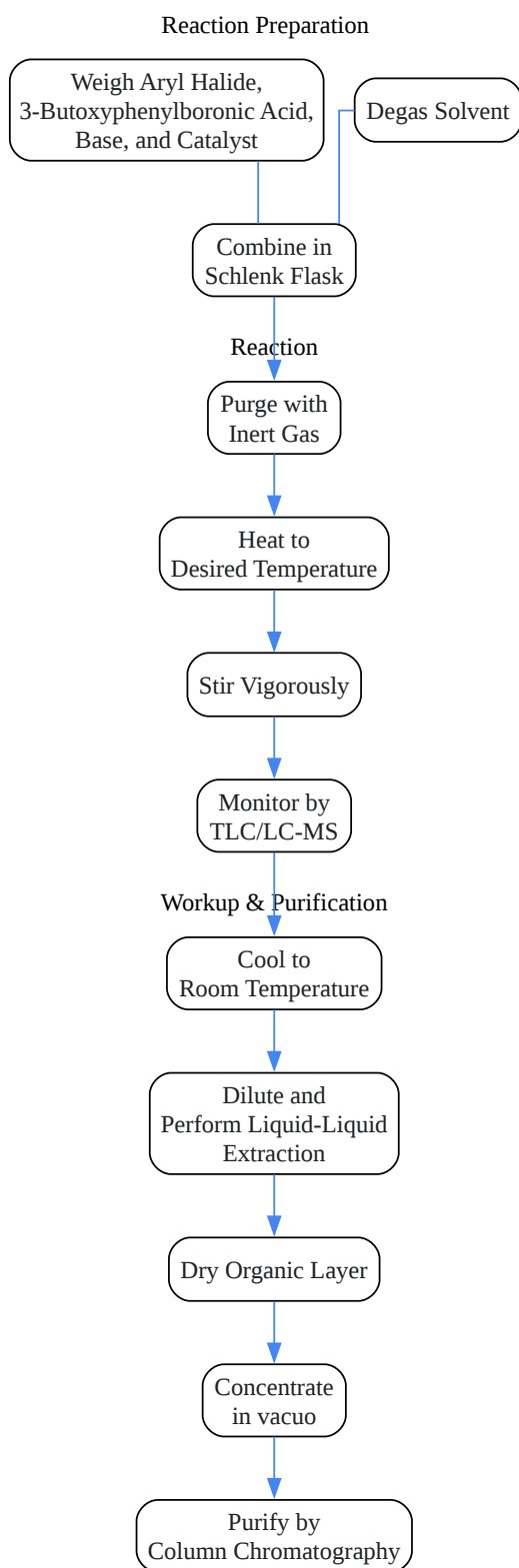


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Caption: Proposed catalytic cycle for the Chan-Lam N-arylation reaction.

Experimental Workflow Visualization

A typical experimental workflow for the synthesis of a biaryl compound using **3-Butoxyphenylboronic acid** via a Suzuki-Miyaura coupling is depicted below.



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Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.

Conclusion

3-Butoxyphenylboronic acid is a highly valuable and reactive building block in organic synthesis. Its utility in forming carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura and Chan-Lam couplings, respectively, makes it a key reagent for the synthesis of a wide array of complex organic molecules. This guide provides the fundamental knowledge, including physicochemical properties, key reactions with detailed protocols, and illustrative workflows, to enable researchers and drug development professionals to effectively harness the reactivity of **3-Butoxyphenylboronic acid** in their synthetic endeavors. Further exploration and optimization of reaction conditions will undoubtedly continue to expand the applications of this versatile compound.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Reactivity of 3-Butoxyphenylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1335864#understanding-the-reactivity-of-3-butoxyphenylboronic-acid]

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